DSM705 hydrochloride

Antimalarial drug discovery DHODH inhibition Plasmodium vivax

3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride (DSM705) is a pyrrole-based inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, a clinically validated target for novel antimalarial therapies. As a lead compound from a structure-guided optimization program, DSM705 exhibits nanomolar potency against both P.

Molecular Formula C19H20ClF3N6O
Molecular Weight 440.8 g/mol
Cat. No. B12414204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDSM705 hydrochloride
Molecular FormulaC19H20ClF3N6O
Molecular Weight440.8 g/mol
Structural Identifiers
SMILESCC1=C(NC=C1C2(CC2)C3=CN=C(C=C3)C(F)(F)F)C(=O)NC(C)C4=NC=NN4.Cl
InChIInChI=1S/C19H19F3N6O.ClH/c1-10-13(8-24-15(10)17(29)27-11(2)16-25-9-26-28-16)18(5-6-18)12-3-4-14(23-7-12)19(20,21)22;/h3-4,7-9,11,24H,5-6H2,1-2H3,(H,27,29)(H,25,26,28);1H/t11-;/m1./s1
InChIKeyRHFZUAKKIHNLHI-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride (DSM705) Procurement Guide: A Potent, Selective Antimalarial DHODH Inhibitor


3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride (DSM705) is a pyrrole-based inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, a clinically validated target for novel antimalarial therapies [1]. As a lead compound from a structure-guided optimization program, DSM705 exhibits nanomolar potency against both P. falciparum and P. vivax DHODH enzymes and demonstrates high selectivity over the human ortholog [1][2].

3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride (DSM705) Procurement: Why Generic PfDHODH Inhibitors Cannot Be Interchanged


The PfDHODH inhibitor landscape includes multiple chemical series with distinct structure-activity relationships and resistance liabilities [1]. Substituting DSM705 with a generic analog, such as the triazolopyrimidine DSM265 or early leads like DSM1, is not scientifically justified due to critical differences in potency against P. vivax DHODH (a key target for global malaria eradication) [2], selectivity over the human enzyme [2], and susceptibility to known resistance mechanisms like gene amplification [3]. The quantitative evidence below demonstrates that DSM705 occupies a specific niche with a unique balance of enzyme inhibition, cellular efficacy, and resistance profile that is not replicated by other in-class compounds.

3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride (DSM705) Evidence Guide: Quantified Differentiation for Scientific Selection


Superior Potency Against P. vivax DHODH Compared to Clinical Candidate DSM265

DSM705 demonstrates 1.4-fold greater potency against Plasmodium vivax DHODH (PvDHODH) compared to the clinical-stage triazolopyrimidine inhibitor DSM265. In the same steady-state kinetic assay, DSM705 achieves an IC50 of 52 nM against PvDHODH, whereas DSM265 exhibits an IC50 of 72 nM [1]. This enhanced activity against the P. vivax enzyme is critical for targeting the dormant liver stage of this species, which is a major obstacle to malaria eradication [2].

Antimalarial drug discovery DHODH inhibition Plasmodium vivax

Enhanced Blood-Stage Parasite Killing Potency Relative to DSM265

In a 72-hour SYBR Green I parasite growth inhibition assay using P. falciparum 3D7 (drug-sensitive strain), DSM705 achieves an EC50 of 12 nM, representing a 2.5-fold improvement in cellular potency over DSM265 (EC50 30 nM) [1][2]. This enhanced whole-cell activity indicates superior target engagement and parasite killing at lower concentrations, a critical parameter for minimizing potential off-target effects and reducing the required dose in experimental models [2].

Antimalarial efficacy Parasite growth inhibition Pf3D7

High Selectivity Over Human DHODH Confirming Low Mammalian Toxicity Risk

DSM705 exhibits a selectivity index of >1053-fold for P. falciparum DHODH over the human ortholog. The compound shows no detectable inhibition of human DHODH (hDHODH) at concentrations up to 100 μM (IC50 >100,000 nM), while potently inhibiting PfDHODH with an IC50 of 95 nM [1][2]. This class-level selectivity is characteristic of the optimized pyrrole series and is a critical differentiator from earlier, less selective PfDHODH inhibitors that exhibited time-dependent CYP inhibition [2].

Target selectivity Safety pharmacology DHODH

Distinct Resistance Liability Profile Compared to DSM265 in In Vitro Selection

In vitro resistance selection studies using P. falciparum Dd2 and 3D7 strains reveal a differentiated resistance liability for DSM705 compared to DSM265. While both compounds can select for resistant mutants, the DHODH amplicon (gene amplification) was observed in selections with DSM705 in the 3D7 strain (GCH1 copy number 4-6) but not in Dd2, whereas DSM265 selections yielded amplicons in both strains [1]. This differential pattern suggests that DSM705 may have a distinct resistance mechanism profile that could be exploited in combination therapy or for studying resistance pathways [2].

Drug resistance Malaria DHODH

3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride (DSM705) Application Scenarios: Where This Compound Delivers Maximum Scientific Value


Lead Compound for P. vivax Liver-Stage Antimalarial Research

DSM705's enhanced potency against PvDHODH (IC50 52 nM) and potent liver-stage activity (EC50 13 nM) [1] make it an ideal tool compound for studying the biology of P. vivax hypnozoites and for screening next-generation inhibitors targeting the dormant liver reservoir. Its selectivity over human DHODH (>1000-fold) ensures that observed effects are parasite-specific [1].

Reference Standard for PfDHODH Enzyme Inhibition Assays

With well-characterized, reproducible potency values (PfDHODH IC50 95 nM, PvDHODH IC50 52 nM) and no activity against hDHODH [1], DSM705 serves as an excellent positive control and reference standard for high-throughput screening campaigns and for calibrating biochemical assays targeting Plasmodium DHODH enzymes [2].

Tool Compound for Studying DHODH Inhibitor Resistance Mechanisms

The distinct resistance selection profile of DSM705, particularly its ability to select for DHODH amplicons in the 3D7 strain but not in Dd2 [3], provides a valuable tool for dissecting the genetic and biochemical pathways of resistance to this class of antimalarials. This makes DSM705 uniquely suited for studies aiming to understand and overcome resistance to DHODH inhibitors [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for DSM705 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.